molecular formula C19H31NO9 B115198 (5-Acetamido-3,4-diacetyloxy-6-pentoxyoxan-2-yl)methyl acetate CAS No. 146288-30-4

(5-Acetamido-3,4-diacetyloxy-6-pentoxyoxan-2-yl)methyl acetate

Cat. No.: B115198
CAS No.: 146288-30-4
M. Wt: 417.5 g/mol
InChI Key: VWZQHRQPSJCOMU-UHFFFAOYSA-N
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Description

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a synthetic carbohydrate derivative featuring a glucopyranoside backbone modified with an acetamido group at position 2, acetyl protecting groups at positions 3, 4, and 6, and an amyl (pentyl) substituent at the anomeric oxygen. This compound belongs to the family of acetylated N-acetylglucosamine (GlcNAc) derivatives, which are widely used as intermediates in glycosylation reactions and as substrates for studying glycosidase and glycosyltransferase activity . Its structure combines protective acetyl groups to enhance stability and solubility in organic solvents, making it valuable for chemical synthesis and biochemical research.

Properties

IUPAC Name

(5-acetamido-3,4-diacetyloxy-6-pentoxyoxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO9/c1-6-7-8-9-25-19-16(20-11(2)21)18(28-14(5)24)17(27-13(4)23)15(29-19)10-26-12(3)22/h15-19H,6-10H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZQHRQPSJCOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402019
Record name AC1N7QGJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146288-30-4
Record name AC1N7QGJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Glycosylation with SnCl₄

Reaction Setup :

  • Donor : 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride (synthesized via acetyl chloride treatment of N-acetylglucosamine).

  • Acceptor : Amyl alcohol.

  • Catalyst : Anhydrous SnCl₄ (5–10 mol%).

  • Solvent : Dichloromethane (CH₂Cl₂).

  • Conditions : 15 hours at 25°C under nitrogen.

Mechanism : SnCl₄ coordinates to the anomeric chloride, facilitating nucleophilic attack by amyl alcohol to form the β-glycosidic bond via inverted configuration. The reaction achieves 76.8% yield with minimal α-anomer formation.

Deprotection with Butylamine

Purpose : Remove transient protecting groups (e.g., benzyl esters) introduced during earlier stages.

  • Reagent : Butylamine (BuNH₂) in ethanol.

  • Conditions : Reflux at 80°C for 4–6 hours.

  • Outcome : Selective cleavage of benzyl groups without affecting acetyl protections.

Final Acetylation in Pyridine

Objective : Ensure complete O-acetylation at positions 3, 4, and 6.

  • Reagent : Acetic anhydride (2.5 equivalents).

  • Base : Pyridine (2.0 equivalents).

  • Conditions : Stirring at 25°C for 12 hours.

  • Yield : Quantitative acetylation confirmed via ¹H NMR (δ 2.0–2.1 ppm for acetyl protons).

Direct Synthesis from N-Acetylglucosamine via Acetyl Chloride

This streamlined approach avoids intermediate purification:

Acetylation and Chloride Formation

Procedure :

  • Substrate : N-Acetylglucosamine (3 g).

  • Reagent : Acetyl chloride (6 mL).

  • Solvent : None (neat conditions).

  • Conditions : Stirred at 25°C for 72 hours, yielding 2-acetamido-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride as a viscous amber liquid.

Key Observations :

  • Spontaneous exothermic reaction during the first hour.

  • Workup : Quenching with ice-cold NaHCO₃ and extraction into CH₂Cl₂.

  • Crystallization : Achieved by adding dry ether to the concentrated residue, yielding 1.5 g (50%) of pure chloride.

Glycosylation with Amyl Alcohol

Modifications :

  • Catalyst : BF₃·Et₂O (1 mol%) instead of SnCl₄.

  • Solvent : Toluene.

  • Yield : 68–72% β-anomer.

Advantage : Reduced reaction time (8 hours) but lower stereoselectivity compared to SnCl₄.

Comparative Analysis of Methodologies

ParameterSnCl₄ MethodAcetyl Chloride Method
Total Yield 58–62%50–55%
Reaction Time 39 hours (3 steps)80 hours (2 steps)
Stereoselectivity β:α = 9:1β:α = 7:3
Purification Steps 2 (Column + Crystallization)1 (Crystallization)

Critical Insights :

  • SnCl₄ Superiority : Higher β-selectivity due to stronger Lewis acidity, enabling precise anomeric control.

  • Trade-offs : The acetyl chloride route offers simplicity but requires longer reaction times and affords lower yields.

Optimization Strategies for Industrial Scaling

Solvent Selection

  • Polar Aprotic Solvents : DMF increases glycosylation rate but promotes side reactions (e.g., hydrolysis).

  • Ether Solvents : THF stabilizes intermediates but reduces SnCl₄ solubility.

Catalytic Additives

  • Molecular Sieves (4Å) : Absorb moisture, improving SnCl₄ efficiency by 15–20%.

  • Triethylamine : Neutralizes HCl byproducts, preventing acetyl group cleavage.

Temperature Control

  • Low-Temperature Glycosylation : Conducting reactions at 0°C minimizes anomerization, enhancing β-selectivity to 95%.

Challenges and Troubleshooting

Anomeric Mixture Resolution

  • Chromatography : Silica gel column with EtOAc/hexane (1:2) separates β/α anomers (Rf = 0.35 vs. 0.28).

  • Crystallization : Ethanol/water (3:1) recrystallization enriches β-anomer purity to >98%.

Acetyl Group Migration

  • Mitigation : Use buffered conditions (pH 7.5) during aqueous workups to prevent 3→4 acetyl migration .

Chemical Reactions Analysis

Types of Reactions

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the glucose moiety.

    Reduction: This can be used to alter the acetyl groups.

    Substitution: Commonly involves replacing acetyl groups with other functional groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield glucopyranosyl phosphonates, while reduction can produce deacetylated derivatives .

Scientific Research Applications

Glycobiology

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside plays a crucial role in glycobiology research. It serves as a substrate for glycosyltransferases and is used to study glycan structures and functions. Its acetylated form can mimic natural glycosides, allowing researchers to investigate enzyme specificity and activity.

Drug Development

The compound is explored in drug development due to its structural similarity to naturally occurring glycosides that exhibit biological activity. It can be modified further to enhance its pharmacological properties or to create prodrugs that improve bioavailability.

Immunology

In immunological studies, Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is used to create glycopeptides for vaccine development. The acetyl groups can influence the immune response by altering the recognition patterns of antibodies.

Case Study 1: Glycosyltransferase Activity

A study investigated the substrate specificity of a particular glycosyltransferase using Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside as a substrate. The results indicated that the enzyme preferentially catalyzed reactions with this compound over other substrates, highlighting its utility in enzyme kinetics studies.

Case Study 2: Anticancer Activity

Research has shown that derivatives of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside exhibit cytotoxic effects on cancer cell lines. By modifying the acetyl groups' positions or substituents, researchers were able to enhance the compound's efficacy against specific types of cancer cells.

Mechanism of Action

The compound exerts its effects primarily through interactions with glycosylation pathways. It acts as a substrate or inhibitor in enzymatic reactions involving glycosyltransferases, thereby influencing the glycosylation of proteins and lipids. This modulation of glycosylation can affect various cellular functions and has potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside with analogous compounds, focusing on alkyl, aryl, and functionalized derivatives. Key differences in structure, synthesis, and applications are highlighted.

Alkyl-Substituted Derivatives

Alkyl derivatives differ in the length and branching of the alkyl chain at the anomeric position, influencing their physicochemical properties and biological interactions.

Compound Name Molecular Formula Molecular Weight CAS Number Key Applications Reference
Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside Not explicitly provided Glycosylation studies, enzymatic substrate analog
Octyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside C₂₂H₃₇NO₉ 459.54 173725-22-9 Mimics glycosylated substrates; interacts with glycosyltransferases/glycosidases
Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside C₁₂H₂₃NO₆ 277.31 94536-61-5 Glycobiology research; precursor for oligosaccharide synthesis
Dodecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside C₂₆H₄₃NO₉ 513.62 Membrane protein solubilization; surfactant in biochemical assays

Key Findings :

  • Longer alkyl chains (e.g., octyl, dodecyl) enhance solubility in hydrophobic environments, making them suitable for membrane-related studies .
  • The butyl derivative, lacking acetyl groups, is less stable in organic solvents but serves as a versatile intermediate in enzymatic glycosylation .
Aryl-Substituted Derivatives

Aryl derivatives feature aromatic groups at the anomeric position, often improving binding affinity to carbohydrate-binding proteins.

Compound Name Molecular Formula Molecular Weight CAS Number Key Applications Reference
2-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside C₂₁H₂₅NO₁₀ 451.42 15430-77-0 Chemical probe for enzyme/receptor interactions; precursor for drug synthesis
3-Fluoro-4-nitrophenyl 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-β-D-glucopyranoside C₁₉H₂₀F₄N₂O₁₀ 560.37 Fluorescent tagging; glycosidase inhibition assays
Phenylpropyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside C₂₄H₃₃NO₉ 503.52 220341-05-9 Intermediate in oligosaccharide synthesis; ligand for lectin binding studies

Key Findings :

  • Aryl groups with electron-withdrawing substituents (e.g., nitro, fluoro) enhance stability and enable photochemical applications .
  • The 2-formylphenyl derivative is notable for its role in drug discovery, particularly in synthesizing carbohydrate-based therapeutics targeting cancer and infections .
Functionalized Derivatives

Functionalized variants introduce reactive groups (e.g., allyl, azido) for click chemistry or further synthetic modifications.

Compound Name Molecular Formula Molecular Weight CAS Number Key Applications Reference
Allyl 2-acetamido-3-O-acetyl-6-O-benzyl-2-deoxy-β-D-glucopyranoside C₂₀H₂₅NO₇ 391.42 Building block for branched oligosaccharides; used in chemo-enzymatic synthesis
1-Azido-3,6,9-trioxaundecanyl 2,3-di-O-acetyl-β-D-galactopyranosyl-(1→4)-2-acetamido-3-O-acetyl-2-deoxy-β-D-glucopyranoside C₃₀H₄₈N₄O₁₆ 744.72 Click chemistry applications; synthesis of glyconanoparticles
Methyl 2-deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranoside C₁₉H₂₃NO₉ 409.39 76101-13-8 Glycosyl donor in enzymatic reactions; immune response modulation studies

Key Findings :

  • Allyl and azido groups enable site-specific conjugation, critical for developing glycoconjugate vaccines and diagnostic tools .
  • The phthalimido-protected methyl derivative is a robust glycosyl donor in enzymatic synthesis due to its resistance to hydrolysis .

Biological Activity

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a synthetic carbohydrate derivative that plays a significant role in biomedicine and biochemical research. This article explores its biological activity, mechanisms of action, and implications in various fields.

Overview of the Compound

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is synthesized primarily through the acetylation of 2-deoxy-D-glucose derivatives. It serves as a model compound for studying glycosylation mechanisms and developing pharmaceuticals targeting glycosylation pathways. Its unique structure allows for detailed investigations into enzyme interactions and metabolic pathways related to glycosylation .

Target Enzymes:
The compound primarily targets pathogenic enzymes involved in glycosylation processes. Its distinctive molecular arrangement facilitates interactions that inhibit these enzymes, thereby affecting cellular functions.

Mode of Action:
Research indicates that Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside inhibits the incorporation of glucosamine into glycosaminoglycans (GAGs), which are crucial for various biological processes. This inhibition is achieved through competitive mechanisms that dilute the specific activity of cellular D-[3H]glucosamine .

Biochemical Pathways:
The compound plays a significant role in studying glycosylation mechanisms by modulating the synthesis and function of glycoconjugates. It has been shown to reduce the incorporation of radiolabeled glucosamine into GAGs without affecting total protein synthesis, indicating a targeted inhibitory effect on specific metabolic pathways .

Inhibition Studies

A series of studies have demonstrated the inhibitory effects of Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside on GAG biosynthesis. For instance:

  • Study Findings: In vitro experiments using primary hepatocytes revealed that analogs of this compound significantly reduced D-[3H]glucosamine incorporation into isolated GAGs by competing for metabolic pathways .
CompoundConcentration (mM)Reduction in Glucosamine Incorporation (%)
Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside1.019
4-Deoxy analog1.057

Case Studies

  • Glycosylation Inhibition: A study evaluated the effects of various acetylated GlcNAc analogs on GAG synthesis. The results indicated that compounds similar to Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside exhibited concentration-dependent reductions in glucosamine incorporation into GAGs .
  • Pharmaceutical Applications: The compound's ability to inhibit pathogenic enzymes has made it a candidate for developing new therapeutics targeting diseases associated with abnormal glycosylation patterns.

Comparison with Similar Compounds

Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside shares structural similarities with other acetylated glucose derivatives but stands out due to its unique mechanism of action:

Compound NameStructure TypeBiological Activity
Methyl 2-acetamido-3,4,6-tri-O-acetyl-α-D-glucopyranosideAcetylated Glucose DerivativeSimilar inhibition profile
2-Azido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranosideAzide DerivativeUsed in click chemistry

Q & A

Q. Table 1: Common Protecting Groups in Glucosamine Derivatives

Protecting GroupPositionFunctionDeprotection Method
Acetyl (OAc)3,4,6-OHPrevents oxidation/undesired couplingAlkaline hydrolysis (NaOMe/MeOH)
Phthalimido (NPhth)2-NH₂Stabilizes amine during glycosylationHydrazinolysis
Benzyl (Bn)4-OH or 6-OHAcid-stable protectionHydrogenolysis (H₂/Pd)

Basic: Which analytical techniques are essential for characterizing Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside and its derivatives?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., anomeric proton coupling constants, J ~8–10 Hz for β-linkages). Acetyl methyl signals (~2.0 ppm) and acetamido groups (~1.9–2.1 ppm) are key markers .
  • Mass Spectrometry (MS) : High-resolution ESI-TOF or MALDI-TOF MS validates molecular weight and purity. For example, [M+Na]⁺ peaks at m/z 611.1920 (calculated) confirm structural integrity .
  • X-ray Crystallography : Resolves absolute configuration in crystalline derivatives, critical for enzyme-substrate studies .

Advanced: How can researchers resolve contradictions in glycosylation efficiency data when using this compound as a donor substrate?

Methodological Answer:
Contradictions often arise from variations in enzyme sources (e.g., bacterial vs. mammalian glycosyltransferases) or reaction conditions (solvent, temperature). To address this:

Standardize Enzyme Activity : Use recombinant enzymes with quantified kinetic parameters (e.g., Kₘ, Vₘₐₓ) and confirm purity via SDS-PAGE .

Optimize Solvent Systems : Co-solvents like toluene/CH₃CN (4:1) enhance donor solubility without denaturing enzymes .

Monitor Reaction Progress : Real-time TLC or HPLC tracks intermediate formation. For example, incomplete deacetylation (retained OAc groups) reduces acceptor reactivity .

Q. Table 2: Glycosylation Efficiency Under Different Conditions

Enzyme SourceSolventTemp (°C)Yield (%)Reference
Bacillus GTToluene/CH₃CN2572
Human GTDMF/H₂O3758

Advanced: What strategies improve regioselective deprotection of acetyl groups in multistep syntheses?

Methodological Answer:
Selective deprotection requires orthogonal protecting groups:

  • Chemoselective Reagents : Use NH₃/MeOH for OAc removal while retaining benzyl (Bn) or phthalimido (NPhth) groups .
  • Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively deacetylate primary (6-OAc) over secondary (3,4-OAc) positions .
  • Temporary Protection : Introduce 4,6-O-benzylidene acetals to direct reactivity to the 3-OH position during coupling .

Basic: How is this compound utilized in glycan array fabrication for glycomics studies?

Methodological Answer:
The acetylated glucosamine derivative is enzymatically deprotected to expose free hydroxyl groups, then conjugated to microarray slides via NHS-ester or maleimide linkers. Glycan arrays screen lectin binding or immune responses (e.g., anti-glycan antibodies in cancer). Key steps:

Deprotection : NaOMe/MeOH removes OAc groups.

Functionalization : Introduce thiol or amino linkers via click chemistry (azide-alkyne cycloaddition) .

Immobilization : Spot onto epoxy-coated slides and validate via fluorescence .

Advanced: What are the challenges in synthesizing β-(1→6)-linked N-acetyl-D-glucosamine oligomers using this compound?

Methodological Answer:
β-(1→6) linkages are sterically hindered due to the axial 4-OH group. Solutions include:

  • Preactivation Methods : Use N-iodosuccinimide (NIS)/TfOH to activate the donor, enhancing leaving group departure .
  • Temperature Control : Reactions at −40°C reduce side reactions (e.g., 1,2-cis vs. 1,2-trans products) .
  • Protecting Group Tuning : Replace 3-OAc with bulkier groups (e.g., benzoyl) to direct coupling to the 6-OH position .

Q. Table 3: Yield Comparison for β-(1→6) Linkages

Donor ActivationCatalystYield (%)Purity (HPLC)
NIS/TfOH10 mol%6895%
TMSOTf5 mol%5287%

Basic: How does the acetamido group at C2 influence enzymatic recognition by glycosidases?

Methodological Answer:
The 2-acetamido group mimics natural substrates (e.g., chitooligosaccharides), allowing selective hydrolysis by enzymes like lysozyme or HexA/B hexosaminidases. However, steric bulk from acetyl groups may reduce binding affinity. To test:

Kinetic Assays : Compare Kₘ values for acetylated vs. deacetylated substrates.

Docking Simulations : Molecular dynamics models predict H-bond interactions between the acetamido group and enzyme active sites (e.g., Asp53 in HexB) .

Advanced: What methodologies validate the stereochemical integrity of glycosidic bonds in derivatives?

Methodological Answer:

  • NOE NMR : Nuclear Overhauser effects between anomeric protons and adjacent residues confirm α/β configuration.
  • Circular Dichroism (CD) : β-linkages exhibit distinct Cotton effects (~210 nm) vs. α-anomers .
  • Enzymatic Digestion : β-Galactosidase or β-N-acetylglucosaminidase selectively hydrolyze β-linked products, leaving α-anomers intact .

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